N1-octylethane-1,2-diamine
Overview
Description
N1-octylethane-1,2-diamine is an organic compound with the molecular formula C10H24N2. It consists of an ethane-1,2-diamine backbone with an octyl group attached to the nitrogen atom. This compound is characterized by its two amine groups, one primary and one secondary, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-octylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with an octyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, facilitating the nucleophilic substitution reaction with the octyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can aid in dissolving the reactants and improving the reaction rate. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1-octylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl halides are typical reagents for substitution reactions, often carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N1-octylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of N1-octylethane-1,2-diamine involves its interaction with various molecular targets through its amine groups. These interactions can include hydrogen bonding, coordination with metal ions, and nucleophilic attacks on electrophilic centers. The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
N1-decylethane-1,2-diamine: Similar structure with a decyl group instead of an octyl group.
N1-dodecylethane-1,2-diamine: Contains a dodecyl group, offering different hydrophobic properties.
N1-hexylethane-1,2-diamine: Features a hexyl group, providing a shorter hydrophobic chain
Uniqueness
N1-octylethane-1,2-diamine is unique due to its balance between hydrophilic and hydrophobic properties, making it suitable for applications requiring amphiphilic characteristics. Its specific chain length allows for optimal interaction in various chemical and biological systems, distinguishing it from its shorter or longer chain analogs .
Properties
IUPAC Name |
N'-octylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPUPJKKYXJFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400125 | |
Record name | N1-octylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40510-21-2 | |
Record name | N1-octylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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